molecular formula C14H15NO B024574 (3-(Benzyloxy)phenyl)methanamine CAS No. 104566-43-0

(3-(Benzyloxy)phenyl)methanamine

Cat. No. B024574
Key on ui cas rn: 104566-43-0
M. Wt: 213.27 g/mol
InChI Key: WAMBEHWAKBRTGT-UHFFFAOYSA-N
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Patent
US07795236B2

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 74 using N-(3-benzyloxy-benzyl)phthalimide instead of N-(2-methoxybiphenyl-4-yl-methyl(phthalimide.
Name
N-(3-benzyloxy-benzyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:24]=[CH:25][CH:26]=1)[CH2:12][N:13]1C(=O)C2=CC=CC=C2C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(=O)NC(=O)C2=CC=CC=C12>>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([CH:24]=[CH:25][CH:26]=1)[CH2:12][NH2:13])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(3-benzyloxy-benzyl)phthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(CN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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